

Using Timirdine in rodent models of psychosis

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Compound of Interest

Compound Name:	Timirdine
CAS No.:	100417-09-2
Cat. No.:	B027564

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Application Note: Preclinical Evaluation of **Timirdine** in Rodent Models of Psychosis

Executive Summary & Compound Profile

Timirdine (CAS: 100417-09-2; Chemical Name: 2-imino-3-(2-amino-4-chlorophenyl)thiazolidine) is a pharmacological agent historically classified within the antipsychotic class [1].[1] Unlike classic butyrophenones (e.g., haloperidol) or phenothiazines, **Timirdine** possesses a distinct iminothiazolidine scaffold. While its primary mechanism has historically been associated with dopaminergic modulation, its structural properties suggest potential utility in addressing the "unmet needs" of schizophrenia treatment: negative symptoms and cognitive dysfunction.

This Application Note provides a rigorous, standardized framework for evaluating **Timirdine** in rodent models. Given the scarcity of recent public data on this specific compound, this guide serves as a foundational protocol for researchers to re-profile **Timirdine** using modern behavioral batteries.

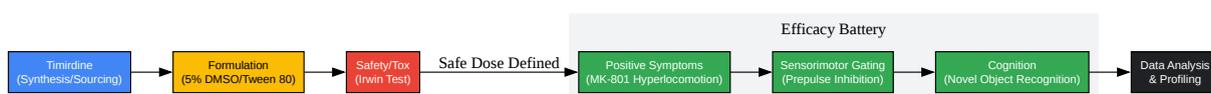
Compound Specifications

Property	Detail
CAS Number	100417-09-2
Molecular Formula	C9H10CIN3S
Molecular Weight	227.72 g/mol
Solubility Profile	Low water solubility; Soluble in DMSO, Ethanol.
Storage	-20°C, desiccated, protected from light.
Handling	Standard PPE (gloves, mask). Treat as a potent bioactive CNS agent.

Experimental Strategy & Workflow

To validate **Timirdine** as an antipsychotic, we must assess its efficacy across the three symptom domains of schizophrenia: Positive (psychosis/agitation), Negative (social withdrawal), and Cognitive (memory/attention).

Figure 1: The Psychosis Validation Workflow



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Caption: Step-by-step workflow for the preclinical characterization of **Timirdine**, moving from formulation to multi-domain behavioral testing.

Formulation & Dose-Finding (Critical Step)

Timirdine is a lipophilic amine. Improper formulation will lead to erratic bioavailability and false negatives.

Protocol: Vehicle Preparation

- Stock Solution: Dissolve **Timirdine** in 100% DMSO to a concentration 20x higher than the final target concentration.
- Surfactant Addition: Add Tween-80 (equal volume to DMSO) to the stock. Vortex vigorously for 2 minutes.
- Dilution: Slowly add warm (37°C) sterile saline (0.9% NaCl) while vortexing to reach the final volume.
 - Final Vehicle Composition: 5% DMSO / 5% Tween-80 / 90% Saline.
 - Route: Intraperitoneal (i.p.) or Per Os (p.o.).
 - Volume: 10 mL/kg (mice) or 5 mL/kg (rats).

Dose Selection (The Irwin Test): Before efficacy testing, determine the Maximum Tolerated Dose (MTD). Administer **Timirdine** in log-steps (e.g., 1, 3, 10, 30 mg/kg) and observe for sedation, catalepsy, or convulsions.

- Target Dose Range for Efficacy: Typically 1/10th to 1/3rd of the sedative dose.

Protocol A: Positive Symptoms (MK-801 Induced Hyperlocomotion)

This model mimics the "glutamatergic hypofunction" hypothesis of psychosis. NMDA receptor antagonists (like MK-801) induce hyperlocomotion and stereotypy, which valid antipsychotics should normalize [2].

Rationale: If **Timirdine** inhibits MK-801 induced hyperactivity, it suggests antipsychotic potential via downstream dopaminergic regulation or glutamatergic restoration.

Materials:

- Subjects: C57BL/6J mice (Male, 8-10 weeks).

- Inducer: MK-801 (Dizocilpine), 0.3 mg/kg, i.p.
- Equipment: Open Field Activity Chambers (infrared beam tracking).

Step-by-Step Protocol:

- Acclimatization: Place mice in the testing room 60 mins prior to the experiment.
- Habituation: Place mouse in the Open Field chamber for 30 mins to establish baseline activity.
- Pre-treatment: Remove mouse, administer **Timirdine** (e.g., 10 mg/kg) or Vehicle. Return to home cage for 30 mins (Tmax estimation).
- Challenge: Administer MK-801 (0.3 mg/kg, i.p.).
- Testing: Immediately place the mouse back into the Open Field.
- Recording: Record Total Distance Traveled (cm) and Stereotypy counts for 60 mins in 5-min bins.

Expected Data Output:

Group	Treatment	Total Distance (cm)	Interpretation
1	Vehicle + Saline	2,500 ± 300	Baseline
2	Vehicle + MK-801	15,000 ± 1,200	Valid Disease Model
3	Timirdine (10 mg/kg) + MK-801	6,000 ± 800	Efficacy (Reversal)

| 4 | Haloperidol (Positive Ctrl) + MK-801 | 3,000 ± 400 | Reference Standard |

Protocol B: Sensorimotor Gating (Prepulse Inhibition - PPI)

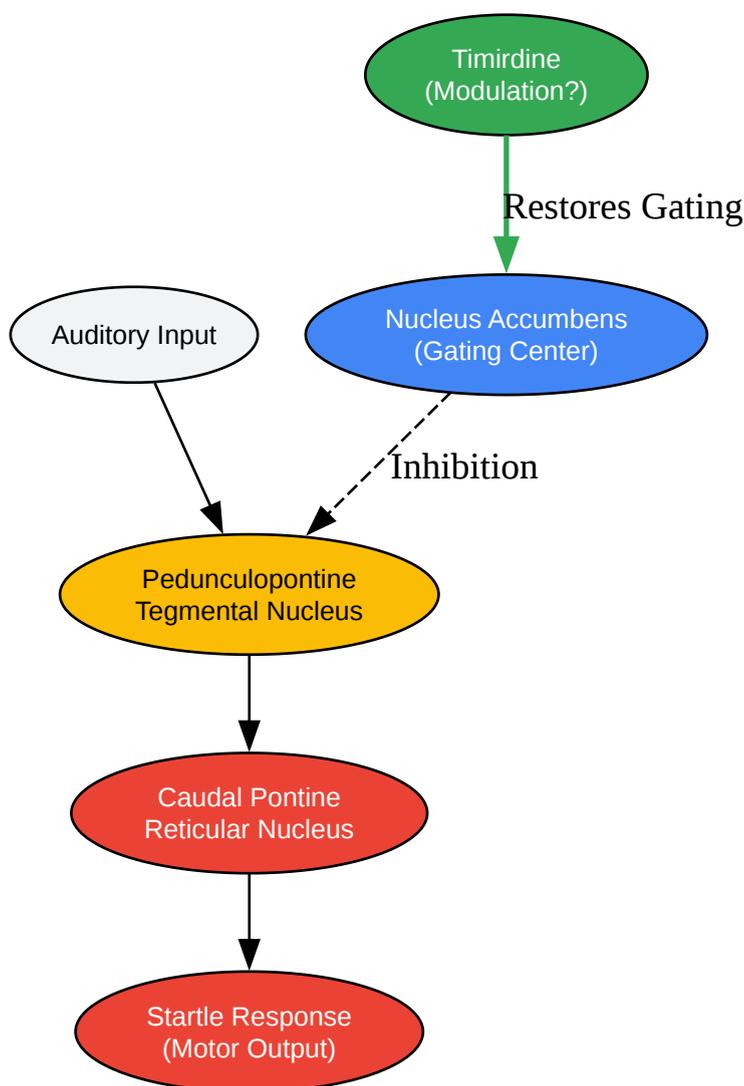
PPI measures the brain's ability to filter out "noise." Schizophrenic patients (and rodent models) show deficits in PPI (inability to inhibit startle reaction to a loud noise if preceded by a weak "prepulse") [3].

Rationale: Reversal of PPI deficits is a strong predictor of translational efficacy for antipsychotics.

Step-by-Step Protocol:

- Chambers: Sound-attenuated startle chambers with accelerometers.
- Session Design:
 - Acclimatization: 5 min background noise (65 dB).
 - Blocks: Present a mix of trials:
 - Pulse Alone: 120 dB (40ms).
 - Prepulse + Pulse: 75dB, 80dB, or 85dB prepulse (20ms) followed 100ms later by 120 dB Pulse.
 - No Stimulus: Background noise only.
- Dosing: Administer **Timirdine** 30 mins prior to testing.
- Calculation:

Mechanistic Pathway Visualization:



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Caption: Simplified circuitry of the acoustic startle reflex. **Timirdine** is hypothesized to restore inhibitory control via the Nucleus Accumbens.

Protocol C: Cognitive Deficits (Novel Object Recognition - NOR)

Cognitive impairment is the most treatment-resistant aspect of psychosis. The NOR task relies on the rodent's innate preference for novelty and requires no external motivation (food/shock) [4].

Step-by-Step Protocol:

- Habituation (Day 1-2): Allow free exploration of the empty arena (10 mins/day).
- Training (Day 3): Place two identical objects (A + A) in the arena. Allow 10 mins exploration.
- Retention Interval: Return animal to home cage for 1 hour (Short-term memory) or 24 hours (Long-term memory).
 - Dosing: Administer **Timirdine** immediately after training (to test consolidation) or 30 mins before testing (to test recall).
- Testing (Day 3): Replace one object with a novel object (A + B). Allow 5 mins exploration.
- Scoring: Calculate Discrimination Index (DI) =

Self-Validating Criteria:

- Control animals (Vehicle) must show a DI > 0.2 (preference for Novel).
- PCP/MK-801 treated animals (Disease Model) should show DI ≈ 0 (Random exploration).
- **Timirdine** Success: Restoration of DI > 0.15 in disease-model animals.

References

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Disclaimer: **Timirdine** is a research chemical.[1][2][3][5] All protocols described herein must be approved by an Institutional Animal Care and Use Committee (IACUC). The dosages provided are estimates based on structural analogs and standard pharmacological screening practices; dose-response studies are mandatory.

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